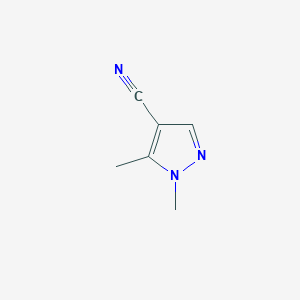
1,5-dimethyl-1H-pyrazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dimethyl-1H-pyrazole-4-carbonitrile is a chemical compound with the molecular formula C6H7N3 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The 1,5-dimethyl groups indicate that there are methyl groups attached to the first and fifth carbon atoms of the pyrazole ring .Chemical Reactions Analysis
The reactivity of related compounds has been explored in various studies. For example, 1-(4-fluorophenyl)-5-phenyl-3-((E)-3-phenylacryloyl)-1H-pyrazole-4-carbonitrile has been found to react with active methylene derivatives, including malononitrile and ethyl cyanoacetate .Physical And Chemical Properties Analysis
This compound is a solid substance at room temperature with a molecular weight of 121.14 .Aplicaciones Científicas De Investigación
Antitumor Agents
1,5-Dimethyl-1H-pyrazole-4-carbonitrile derivatives have demonstrated potential as antitumor agents. A study by Farag et al. (2010) reported the synthesis of novel pyrazole-based heterocycles, showing significant cytotoxic activity against certain types of breast and ovarian tumors, with tolerability to toxicity. These compounds displayed anti-estrogenic properties comparable or superior to the reference drug letrozole (Farag et al., 2010).
Synthesis of Pyridine-Pyrimidines
Rahmani et al. (2018) described an efficient synthesis of 1,3-dimethyl-5-aryl-7-(pyridine-3(2)(4)-yl)pyrimidine-2,4(1H,3H)-diones using a three-component reaction involving 1,3-dimethyl-6-aminouracil and carbonitriles. This synthesis was catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica, highlighting a novel application in chemical synthesis (Rahmani et al., 2018).
Synthesis of Pyrazole Derivatives
Metwally et al. (2016) investigated the synthesis of new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole, demonstrating the versatility of this compound in producing various pyrazole derivatives with potential anticancer activity (Metwally et al., 2016).
Tetrazole Synthesis
Santos et al. (2012) conducted a study on the synthesis of new 5-(1-aryl-1H-pyrazole-4-yl)-1H-tetrazoles from 1-aryl-1H-pyrazole-4-carbonitriles. This work presents another application in creating tetrazole derivatives, a class of compounds with various industrial and pharmaceutical applications (Santos et al., 2012).
Crystal and Molecular Structure Studies
Fathima et al. (2014) explored the crystal and molecular structure of a derivative of 1H-pyrazole-4-carbonitrile, demonstrating its potential in structural chemistry and crystallography research (Fathima et al., 2014).
Reactions with Nitrogen-Containing Bases
Shablykin et al. (2008) studied the reactions of substituted 1H-pyrazole-4-carbonitrile with different nitrogen bases, revealing insights into the chemical behavior and potential applications in synthesizing various nitrogen-containing compounds (Shablykin et al., 2008).
Synthesis of Chromene Carbonitriles
Jayanthi et al. (2022) reported a catalyst-free synthesis strategy for chromene carbonitriles using pyrazole aldehydes. This study adds to the knowledge of synthesizing carbonitrile derivatives, which are important in various chemical industries (Jayanthi et al., 2022).
Facile One-Pot Synthesis
Poonam and Singh (2019) developed a novel one-pot synthesis method for 5-amino-1H-pyrazole-4-carbonitrile derivatives, further illustrating the compound's utility in efficient chemical synthesis processes (Poonam & Singh, 2019).
Safety and Hazards
Propiedades
IUPAC Name |
1,5-dimethylpyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c1-5-6(3-7)4-8-9(5)2/h4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJIZCZXTPDLEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-(benzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2738845.png)
![2-[3-(2-amino-2-oxoethyl)sulfonylindol-1-yl]-N,N-diethylacetamide](/img/structure/B2738846.png)


![N-[(5-Tert-butylpyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2738851.png)
